molecular formula C7H9ClN2 B019483 4-Chloro-5-methylbenzene-1,2-diamine CAS No. 63155-04-4

4-Chloro-5-methylbenzene-1,2-diamine

Cat. No.: B019483
CAS No.: 63155-04-4
M. Wt: 156.61 g/mol
InChI Key: HOFKXNBVTNUDSH-UHFFFAOYSA-N
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Description

4-Chloro-5-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research and industry . The compound is characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with two amino groups at the 1 and 2 positions.

Scientific Research Applications

4-Chloro-5-methylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylbenzene-1,2-diamine in chemical reactions likely involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

4-Chloro-5-methylbenzene-1,2-diamine is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

As 4-Chloro-5-methylbenzene-1,2-diamine is useful in organic synthesis , future research could explore its potential applications in the synthesis of other chemical compounds.

Preparation Methods

The synthesis of 4-Chloro-5-methylbenzene-1,2-diamine can be achieved through several methods. One common method involves the ammoniation of 4-chloro-5-methylbenzene, where the compound reacts with ammonia under appropriate conditions to yield the target product . Another method includes the reaction of 4-chloro-3-methylbenzene-1,2-diamine with hydrochloric acid to produce the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-Chloro-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-Chloro-5-methylbenzene-1,2-diamine can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and reactivity. The presence of the chloro and methyl groups in this compound imparts unique characteristics, making it distinct in its applications and behavior in chemical reactions.

Properties

IUPAC Name

4-chloro-5-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFKXNBVTNUDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384253
Record name 4-chloro-5-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63155-04-4
Record name 4-chloro-5-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,5-diaminotoluene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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